molecular formula C18H19N3O3S B2556134 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851987-50-3

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2556134
CAS No.: 851987-50-3
M. Wt: 357.43
InChI Key: VYJRYYHHBUFGGP-UHFFFAOYSA-N
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Description

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a benzothiazole moiety and a hydrazide functional group, which are known to contribute to various biological activities.

Canonical SMILES:
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C

InChI:
InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)19-18(25-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism: The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways:

  • Acetylcholinesterase Inhibition: The compound showed promising results with an IC50 value of 0.045 µM, indicating strong potential as a treatment for Alzheimer's disease.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Reactive Oxygen Species (ROS): The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Interaction: It potentially inhibits acetylcholinesterase by binding to the active site, thus preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)19-18(25-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJRYYHHBUFGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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